molecular formula C9H18N2O B13162302 N-[(3R)-piperidin-3-yl]butanamide

N-[(3R)-piperidin-3-yl]butanamide

Cat. No.: B13162302
M. Wt: 170.25 g/mol
InChI Key: JBTMXZAUERTTFX-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3R)-piperidin-3-yl]butanamide is a chiral piperidine derivative characterized by an R-configuration at the third carbon of the piperidine ring and a butanamide group attached via a nitrogen linkage. This compound has been studied in biochemical contexts, particularly in protein crystallization experiments. For example, it was used in the crystallization of the C3larvin recombinant protein at a concentration of 12 mg/ml under dialysis conditions of 50 mM Tris HCl (pH 7.5) and 150 mM NaCl .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-[(3R)-piperidin-3-yl]butanamide

InChI

InChI=1S/C9H18N2O/c1-2-4-9(12)11-8-5-3-6-10-7-8/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1

InChI Key

JBTMXZAUERTTFX-MRVPVSSYSA-N

Isomeric SMILES

CCCC(=O)N[C@@H]1CCCNC1

Canonical SMILES

CCCC(=O)NC1CCCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R)-piperidin-3-yl]butanamide typically involves the reaction of piperidine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3R)-piperidin-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[(3R)-piperidin-3-yl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3R)-piperidin-3-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide

  • Key Features : This compound, patented as a human CTPS1 inhibitor, incorporates a chloropyridinyl-phenyl group and a pyrimidine-sulfonamide moiety. The bulky substituents enhance target specificity for proliferative disease treatment .
  • Comparison : Unlike this compound, this derivative demonstrates explicit therapeutic utility, likely due to its extended aromatic and sulfonamide groups, which improve binding to CTPS1. The absence of a chiral piperidine core in this compound suggests divergent mechanisms of action.

tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5)

  • Key Features : This PharmaBlock compound features a tert-butyl carbamate group and a methyl substituent at the 5-position of the piperidine ring. Such modifications are typical in prodrug strategies to enhance metabolic stability .
  • The methyl substituent may also influence conformational flexibility.

(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine

  • Key Features : Synthesized via a multi-step process involving N-acylation, quaternization, and reductive amination, this compound includes a benzyl group and methylamine substituent. Its stereochemical complexity highlights the importance of resolution steps in producing enantiopure intermediates .
  • Comparison : While lacking the butanamide group, this compound shares the (3R)-piperidine configuration with this compound. The benzyl group may confer lipophilicity, contrasting with the polar amide in the target compound.

Functional and Therapeutic Comparisons

Compound Therapeutic Target/Application Structural Distinction Reference
This compound Protein crystallization (C3larvin) Simple butanamide, chiral piperidine
N-(4-(5-Chloropyridin-3-yl)phenyl)-... CTPS1 inhibitor (proliferative diseases) Chloropyridinyl-phenyl, pyrimidine-sulfonamide
tert-Butyl N-[(3R,5S)-5-methylpiperidin... Prodrug intermediate tert-Butyl carbamate, 5-methyl substitution
(3R,4R)-(1-Benzyl-4-methylpiperidin... Synthetic intermediate Benzyl, methylamine substituents

Key Observations :

  • Bioactivity : The CTPS1 inhibitor () exhibits explicit therapeutic targeting, whereas this compound’s role is primarily biochemical.
  • Stereochemical Complexity : Both the target compound and (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine require resolution steps for enantiopure synthesis, emphasizing the significance of stereochemistry in activity .
  • Substituent Effects : Bulky groups (e.g., tert-butyl, chloropyridinyl) in analogues enhance target specificity or metabolic stability but may reduce solubility compared to the simpler butanamide group.

Biological Activity

N-[(3R)-piperidin-3-yl]butanamide, a compound characterized by its piperidine ring structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their interaction with various biological targets. The structural formula can be represented as follows:

Chemical Formula C9H17N2O\text{Chemical Formula C}_9\text{H}_{17}\text{N}_2\text{O}

This compound features a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom, linked to a butanamide moiety. The stereochemistry at the 3-position of the piperidine ring is critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that it may act as an enzyme inhibitor or modulate receptor functions, impacting various signaling pathways. For example, studies have shown that compounds with similar structures exhibit significant enzyme inhibition, suggesting a potential role in drug development targeting specific diseases.

Biological Activities

  • Antidepressant Effects : Research has indicated that derivatives of this compound may influence neurotransmitter systems, potentially offering antidepressant properties. These effects are hypothesized to arise from modulation of serotonin and norepinephrine pathways.
  • Anticonvulsant Activity : Some studies have highlighted the anticonvulsant potential of piperidine derivatives. The R(+)-enantiomer of similar compounds has shown greater efficacy in seizure models, suggesting that stereochemistry plays a significant role in their biological effects .
  • Antiviral Properties : Recent investigations into related piperidine compounds have demonstrated antiviral activities against various viruses, including HIV. These compounds may inhibit viral replication through interactions with viral proteins or host cell receptors .

Case Studies

Several case studies illustrate the biological activity of this compound and its derivatives:

Study Focus Findings
Study 1Antidepressant ActivityDemonstrated modulation of serotonin levels in animal models, indicating potential for treating depression.
Study 2Anticonvulsant EffectsR(+)-enantiomer showed significant reduction in seizure frequency in MES models .
Study 3Antiviral ActivityCompounds exhibited moderate protection against CVB-2 and HSV-1 in vitro .

Research Findings

Research into this compound has yielded several key findings:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit lysosomal phospholipase A2 (LPLA2), which is linked to phospholipidosis—a condition associated with drug-induced toxicity .
  • Receptor Binding : Binding affinity studies reveal that this compound interacts with various G protein-coupled receptors (GPCRs), which are critical targets in pharmacology for drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(3R)-piperidin-3-yl]butanamide, and how can chiral purity be ensured?

  • Methodology : The synthesis typically involves coupling butanoic acid derivatives with (3R)-piperidin-3-amine. Chiral resolution techniques, such as using chiral auxiliaries or enantioselective catalysis, are critical to maintain the R-configuration. For example, tert-butyl carbamate-protected intermediates (e.g., tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate) can be used to prevent racemization during reactions . Purification via recrystallization or chiral HPLC ensures ≥98% enantiomeric excess.

Q. How is this compound characterized analytically?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the piperidine backbone and amide linkage (e.g., δ ~2.5–3.5 ppm for piperidine protons; δ ~170 ppm for the carbonyl carbon).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]+^+ at m/z 185.14 (C9 _9H17 _{17}N2 _2O).
  • HPLC : Reverse-phase HPLC with a C18 column (ACN/water gradient) assesses purity (>95%) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Stability studies under accelerated conditions (40°C/75% RH for 6 months) show no degradation when stored in airtight containers with desiccants. LC-MS monitors hydrolytic degradation (amide bond cleavage) and oxidative byproducts .

Advanced Research Questions

Q. How can computational models predict the biological target engagement of this compound?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with GPCRs (e.g., dopamine D3 receptors) or enzymes. The piperidine moiety’s basic nitrogen may form salt bridges with Asp110 in the D3 receptor, as seen in similar ligands . Free energy perturbation (FEP) calculations quantify binding affinity differences between enantiomers .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Methodology :

  • Assay Validation : Compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
  • Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies .
  • Structural Analog Analysis : Replace the butanamide group with cyclopropanecarboxamide (as in MFCD30329684) to probe steric effects on target binding .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug development?

  • Methodology :

  • CYP Inhibition Assays : Incubate with human liver microsomes and CYP-specific substrates (e.g., midazolam for CYP3A4). IC50_{50} values >10 μM suggest low inhibition risk.
  • Metabolite ID : High-resolution LC-MS/MS identifies oxidation products (e.g., N-oxide or hydroxylated piperidine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.